molecular formula C9H9NO3 B3059969 N-methyl-1,3-benzodioxole-5-carboxamide CAS No. 15777-84-1

N-methyl-1,3-benzodioxole-5-carboxamide

Cat. No. B3059969
CAS RN: 15777-84-1
M. Wt: 179.17 g/mol
InChI Key: KCEACMLUCCJQHM-UHFFFAOYSA-N
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Description

N-methyl-1,3-benzodioxole-5-carboxamide is a chemical compound with the linear formula C9H9NO3 . It has a molecular weight of 179.177 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxole ring attached to a carboxamide group . The benzodioxole ring is a fused ring system incorporating a benzene ring and a 1,3-dioxole ring .


Physical And Chemical Properties Analysis

This compound has a melting point of 136 °C and a predicted boiling point of 304.9±31.0 °C . Its density is predicted to be 1.271±0.06 g/cm3 . The pKa is predicted to be 14.67±0.20 .

Scientific Research Applications

Fluorescent Response in Chemical Reactions

N-methyl-1,3-benzodioxole-5-carboxamide derivatives are explored for their role in fluorescent responses during chemical transformations. These derivatives, such as 5-amide derivatives (acrylamide, maleimide, etc.), are initially non-fluorescent but produce fluorescent products in reactions like thiol coupling, photo-activation, hydrogenation, and polymerization. This characteristic makes them useful in tracking and analyzing chemical reactions and processes (Nishida et al., 2005).

Endothelin Receptor Antagonism

Benzodioxole-containing compounds, which include the this compound structure, have been studied as endothelin (ET) receptor antagonists. These compounds are significant in cardiovascular research, especially for their potential in modulating endothelin receptor activities, which is crucial in various cardiovascular diseases. Notably, their role in affecting the ETA and ETB receptor subtypes has been a focus of research, contributing to the development of cardiovascular therapeutics (Tasker et al., 1997).

Radiopharmaceutical Applications

The synthesis of this compound derivatives has implications in radiopharmaceuticals. For instance, derivatives like N-(11C) methyl, N-(methyl-1 propyl), (chloro-2 phenyl)-1 isoquinoleine carboxamide-3 (PK 11195) have been developed for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors in organs like the heart, kidney, and brain. This application is crucial in medical diagnostics and research, especially in neurology and oncology (Camsonne et al., 1984).

Crystal Structure Analysis

This compound derivatives have also been used in crystallography for analyzing molecular structures and conformational behaviors. Studies involving X-ray crystal structure determination of these derivatives provide insights into molecular arrangements and interactions, which are crucial in material science and pharmaceutical chemistry (Heinemann et al., 1995).

Antitumor Activity

Some derivatives of this compound have shown potential antitumor activity. Research into these derivatives has found that specific compounds within this chemical class can inhibit tumor growth in vitro. This finding opens possibilities for developing new anticancer therapies, highlighting the importance of these compounds in oncological research (Micale et al., 2002).

properties

IUPAC Name

N-methyl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10-9(11)6-2-3-7-8(4-6)13-5-12-7/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEACMLUCCJQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363370
Record name N-methyl-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15777-84-1
Record name N-methyl-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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